

Ro 90-7501 IFN-beta promoter activation

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Compound Focus: Ro 90-7501

CAS No.: 293762-45-5

Cat. No.: S541726

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Introduction & Mechanism of Action

RO 90-7501 is a small molecule identified for its unique ability to selectively augment the innate antiviral immune response. Its core mechanism involves the enhancement of **Toll-like Receptor 3 (TLR3)** and **RIG-I-like Receptor (RLR)** agonist-induced expression of the antiviral cytokine **Interferon-beta (IFN- β)**, while simultaneously suppressing the activation of the pro-inflammatory transcription factor **NF- κ B** [1] [2] [3].

This selective immunomodulation is achieved primarily through the **activation of the p38 mitogen-activated protein kinase (MAPK) pathway**, without directly activating the NF- κ B or IRF3 pathways. The compound itself does not induce IFN- β but requires the presence of a PRR agonist (like poly I:C) to exert its enhancing effect, suggesting it modulates signal transduction pathways only in the context of an active antiviral trigger [2] [3]. This makes it a promising candidate for developing broad-spectrum antiviral therapies that aim to boost beneficial antiviral responses without causing detrimental inflammation.

Application Notes & Experimental Protocols

The following protocols are adapted from the original research by Guo et al. (2012) to study the effect of **RO 90-7501** on the IFN- β promoter [2] [3].

Protocol 1: Reporter Cell Line Assay for IFN- β Promoter Activation

This protocol uses stable reporter cell lines to quantify IFN- β promoter activity.

- **1.1 Cell Culture:**
 - Maintain **293TLR3/IFN β Luc** and **293TLR3/NF κ BLuc** cells (HEK293 cells stably expressing TLR3 and a luciferase gene under the control of either the IFN- β promoter or an NF- κ B-responsive element) in appropriate growth medium [2] [3].
- **1.2 Treatment:**
 - Seed cells in a multi-well plate and allow to adhere overnight.
 - Pre-treat, co-treat, or post-treat cells with **RO 90-7501 (0.8 - 12.5 μ M)** and **Poly I:C (2 μ g/mL)** according to your experimental design. A time-of-addition experiment showed that **RO 90-7501** is effective when added from 3 hours before to 3 hours after poly I:C stimulation [3].
 - Include controls: vehicle (e.g., DMSO) only, **RO 90-7501** only, and poly I:C only.
 - Incubate for **6-16 hours** [2] [3].
- **1.3 Luciferase Measurement:**
 - Lyse cells and measure firefly luciferase activity using a standard luciferase assay system.
 - Normalize data to the poly I:C-only treatment control and express as **fold induction** [2].

Protocol 2: Measuring Endogenous IFN- β and IL-8 Expression

This protocol validates the findings from the reporter assay by measuring the expression of native genes.

- **2.1 Cell Stimulation:**
 - Use **293TLR3HA** or **THP-1** (human macrophage) cells.
 - Treat cells with **Poly I:C** and **10 μ M RO 90-7501** (alone or in combination) for **6 hours** [3] [4].
- **2.2 Gene Expression Analysis (RT-PCR):**
 - Extract total RNA and synthesize cDNA.
 - Perform semi-quantitative or quantitative RT-PCR for **IFN- β** and **IL-8** mRNA levels.
 - Use **β -actin** as a housekeeping control gene [4].
- **2.3 Protein Secretion Analysis (ELISA):**
 - Collect cell culture supernatant after treatment.
 - For **IL-8**, use a commercial human IL-8 ELISA kit to measure protein secretion [4].
 - For **type I IFN** (from THP-1 cells), transfer the conditioned medium to **HEK-Blue IFN- α/β** cells. After incubation, quantify the secreted embryonic alkaline phosphatase (SEAP) produced by these reporter cells using a detection reagent like QUANTI-Blue [4].

Data Presentation and Analysis

The tables below summarize key quantitative findings from the original study.

Table 1: Effect of RO 90-7501 on PRR Agonist-Induced Responses *Data derived from reporter assays and ELISA measurements in 293TLR3HA and THP-1 cells [2] [3] [4].*

Assay Type	Stimulus	RO 90-7501	Key Finding	Notes
IFN- β Promoter Activity	Poly I:C (2 μ g/mL)	0.8 - 12.5 μ M	Significant enhancement (peak ~10h)	Dose-dependent; no effect without agonist [2] [3]
NF- κ B Promoter Activity	Poly I:C (2 μ g/mL)	12.5 μ M	Significant inhibition	Inhibition was only statistically significant at the highest dose [2] [3]
Endogenous IFN- β mRNA	Poly I:C (2 μ g/mL)	10 μ M	Enhanced expression	Confirmed by RT-PCR in 293TLR3HA cells [4]
Secreted Type I IFN	Poly I:C (1-4 μ g/mL)	10 μ M	Enhanced secretion	Measured in THP-1 cell supernatant [4]
Secreted IL-8 Protein	Poly I:C (1-4 μ g/mL)	10 μ M	Reduced secretion	Measured by ELISA in 293TLR3HA cells [4]

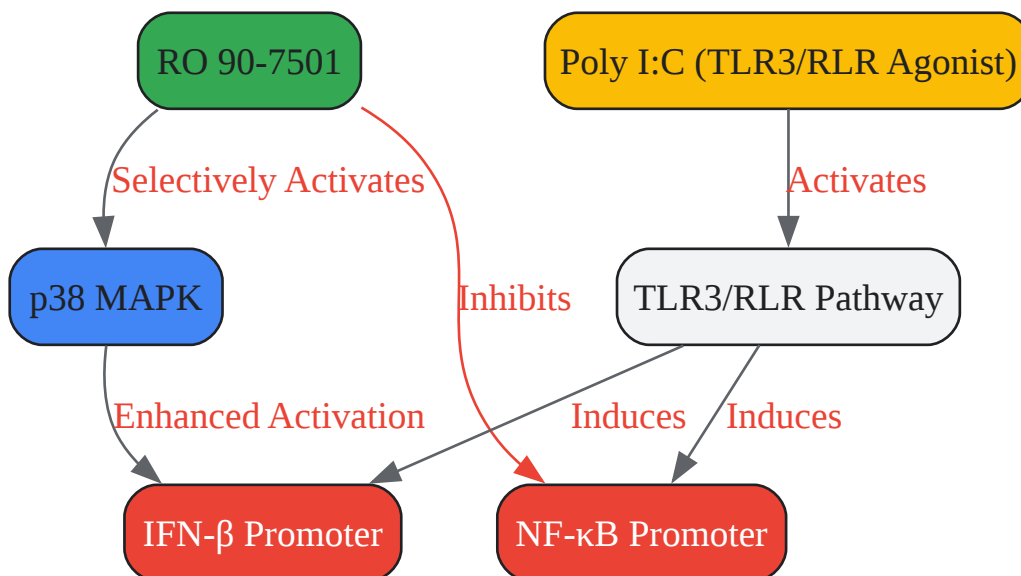
Table 2: RO 90-7501 Compound Information *Summary of the compound's chemical and pharmacological profile [5].*

Parameter	Description / Value
Chemical Name	'2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine [1] [5]
CAS Number	293762-45-5 [5]
Molecular Weight	340.38 g/mol [5]

Parameter	Description / Value
Primary Reported Action	Enhances TLR3/RLR-induced IFN- β via p38 MAPK activation [1] [2]
Other Reported Targets	Amyloid- β 42 fibril assembly inhibitor; Protein phosphatase 5 (PP5) inhibitor [5]
Cytotoxicity (MTT Assay)	No cytotoxicity observed at concentrations up to 250 μM [2] [3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism by which **RO 90-7501** selectively enhances the IFN- β response, based on the descriptions in the research articles.



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Discussion and Research Notes

- **Key Advantage:** The primary research value of **RO 90-7501** lies in its **differential modulation** of the innate immune response. By boosting the antiviral IFN- β pathway while dampening the NF- κ B-driven

inflammatory response, it offers a potential strategy to achieve therapeutic antiviral effects without the collateral damage of a cytokine storm [1] [2].

- **Mechanistic Insight:** The compound is not a direct agonist but a **signal modulator**. It requires the initial trigger from a viral sensor like TLR3. Its effect is linked to the selective activation of the p38 MAPK pathway, which plays a distinct role in regulating gene expression compared to other MAP kinases like JNK and ERK [2] [3].
- **Research Applications: RO 90-7501** can be used as a tool compound to dissect the p38 MAPK pathway's role in innate immunity and to explore therapeutic strategies for a broad spectrum of viral infections, potentially in combination with other agents [1].

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